molecular formula C19H38O7 B14326848 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate CAS No. 98496-93-6

2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate

Cat. No.: B14326848
CAS No.: 98496-93-6
M. Wt: 378.5 g/mol
InChI Key: VFYBPHLFVKIIOK-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is a complex organic compound with the molecular formula C19H38O7. It is an ester derived from hexadecanoic acid and glycerol, featuring multiple hydroxyl groups that contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate typically involves the esterification of hexadecanoic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding, influencing membrane fluidity and enzyme activity. The compound may also modulate signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 9,10,16-trihydroxyhexadecanoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

98496-93-6

Molecular Formula

C19H38O7

Molecular Weight

378.5 g/mol

IUPAC Name

2,3-dihydroxypropyl 9,10,16-trihydroxyhexadecanoate

InChI

InChI=1S/C19H38O7/c20-13-9-5-4-7-11-18(24)17(23)10-6-2-1-3-8-12-19(25)26-15-16(22)14-21/h16-18,20-24H,1-15H2

InChI Key

VFYBPHLFVKIIOK-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)OCC(CO)O

Origin of Product

United States

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